molecular formula C9H10ClFO B13128550 2-(4-Chlorophenyl)-2-fluoropropan-1-OL

2-(4-Chlorophenyl)-2-fluoropropan-1-OL

Cat. No.: B13128550
M. Wt: 188.62 g/mol
InChI Key: NNTQDTLTLHVVJA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-fluoropropan-1-OL is an organic compound that features a chlorophenyl group and a fluorine atom attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-fluoropropan-1-OL typically involves the reaction of 4-chlorobenzaldehyde with fluorinated reagents under controlled conditions. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography or recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-fluoropropan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-2-fluoropropan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-fluoropropan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-fluoropropane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    2-(4-Chlorophenyl)-2-fluoropropanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, affecting its acidity and solubility.

    4-Chlorophenyl-2-fluoropropanol: Similar structure but with variations in the position of the fluorine atom.

Uniqueness

2-(4-Chlorophenyl)-2-fluoropropan-1-OL is unique due to the presence of both a chlorophenyl group and a fluorine atom on the same carbon, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-fluoropropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQDTLTLHVVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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